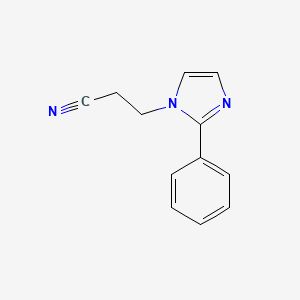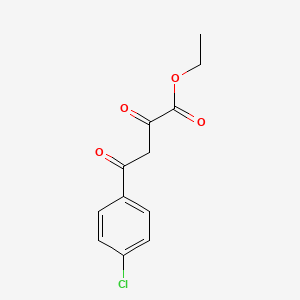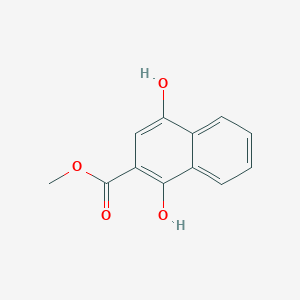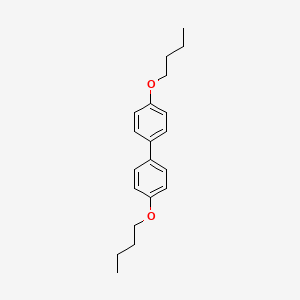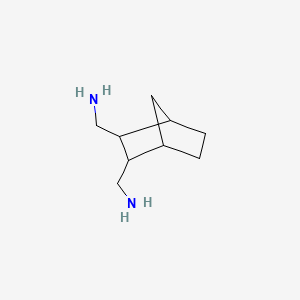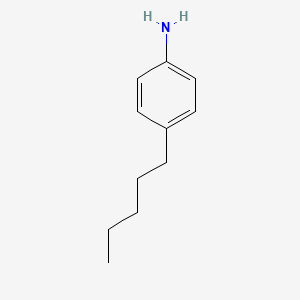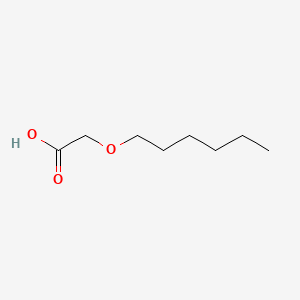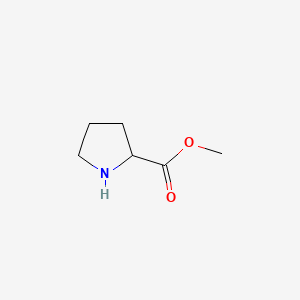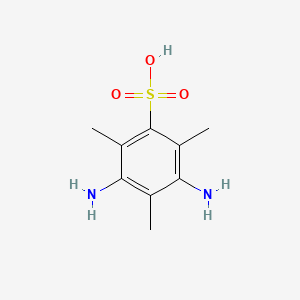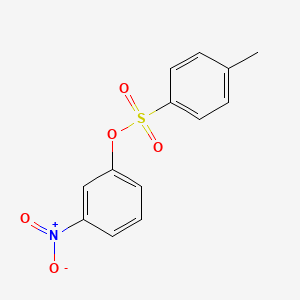
(1-Chloro-1-methylethyl)benzene
Vue d'ensemble
Description
(1-Chloro-1-methylethyl)benzene, also known as chloromethylbenzene, is an aromatic compound that is widely used in organic synthesis due to its versatile reactivity. It is a colorless liquid with a pungent odor and is mainly used as an intermediate in the production of a variety of compounds. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in the following sections.
Applications De Recherche Scientifique
Synthesis of Fine Chemicals
Alpha,alpha-Dimethylbenzyl chloride: is a valuable intermediate in the synthesis of fine chemicals. Its reactivity due to the chloromethyl group allows it to be used in various chemical reactions, such as Friedel-Crafts acylation, to produce aromatic ketones which are precursors to fragrances and pharmaceuticals .
Pharmaceutical Research
In pharmaceutical research, alpha,alpha-Dimethylbenzyl chloride is used to synthesize a wide range of medicinal compounds. It serves as a starting material for the production of benzylpenicillin, which is a key intermediate in the manufacture of penicillin antibiotics .
Material Science
This compound is utilized in material science for the modification of polymers. By introducing benzyl groups into polymers, researchers can alter the physical properties of materials, such as increasing rigidity or improving thermal stability .
Agrochemical Synthesis
Alpha,alpha-Dimethylbenzyl chloride: is also involved in the synthesis of agrochemicals. It can be used to create herbicides and pesticides that contain the benzyl component, which is often critical for their biological activity .
Organic Synthesis Methodology
In the field of organic synthesis methodology, this compound is employed in the development of new synthetic routes. It’s particularly useful in the study of carbon-carbon bond formation reactions due to its stable yet reactive chloromethyl group .
Catalyst and Reagent Development
The compound is used in the development of catalysts and reagents for chemical reactions. Its structure allows for the creation of phase transfer catalysts which facilitate reactions between compounds in different phases (liquid-solid, liquid-liquid) by enhancing the solubility of reactants .
Mécanisme D'action
Target of Action
This compound is a derivative of benzene and contains a chloromethyl group, which suggests that it may interact with biological molecules through nucleophilic substitution reactions .
Mode of Action
In such reactions, a nucleophile (a molecule or ion that donates an electron pair) attacks the carbon atom attached to the chlorine atom, leading to the displacement of the chloride ion .
Propriétés
IUPAC Name |
2-chloropropan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJKMUJJFXZGAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80239412 | |
| Record name | (1-Chloro-1-methylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Chloro-1-methylethyl)benzene | |
CAS RN |
934-53-2 | |
| Record name | (1-Chloro-1-methylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Chloro-1-methylethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Chloro-1-methylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-chloro-1-methylethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.077 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1-CHLORO-1-METHYLETHYL)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEG7ZUL2X0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (1-chloro-1-methylethyl)benzene in polymer chemistry?
A: (1-Chloro-1-methylethyl)benzene, often found as part of more complex molecules, plays a crucial role as an initiator in cationic polymerization. For example, 1,4-bis(1-chloro-1-methylethyl)benzene, when combined with boron trichloride (BCl3), initiates the polymerization of isobutylene, leading to the formation of polyisobutylene. [, , , ] This "inifer" technique allows for controlled polymerization, influencing the molecular weight and properties of the resulting polymer. []
Q2: How does the interaction of 1,4-bis(1-chloro-1-methylethyl)benzene with BCl3 initiate polymerization?
A: When 1,4-bis(1-chloro-1-methylethyl)benzene interacts with BCl3 at low temperatures (-80°C) in a suitable solvent like dichloromethane (CH2Cl2), a red color emerges. This color change indicates the formation of a charge-transfer complex. [] This complex arises from the abstraction of a chloride ion (Cl-) from 1,4-bis(1-chloro-1-methylethyl)benzene by BCl3, generating a carbenium ion. This highly reactive carbenium ion can then initiate the polymerization of monomers like isobutylene. []
Q3: Can the polymerization process be controlled using the 1,4-bis(1-chloro-1-methylethyl)benzene/BCl3 system?
A: Yes, the degree of polymerization can be controlled by adjusting reaction conditions such as the ratio of 1,4-bis(1-chloro-1-methylethyl)benzene to BCl3 and the reaction temperature. [, ] Research has shown that rapid addition of BCl3 to a premixed monomer/inifer mixture is crucial for producing useful polymers. [] Additionally, the polymerization does not proceed to completion under these conditions, allowing for further modifications or reactions. []
Q4: What happens when 1,4-bis(1-chloro-1-methylethyl)benzene/BCl3 is subjected to higher temperatures?
A: Interestingly, at higher temperatures, the 1,4-bis(1-chloro-1-methylethyl)benzene/BCl3 system undergoes self-polymerization. [] The resulting polymers exhibit remarkable thermal stability and solubility in common solvents. [] Analysis reveals a uniform structure composed exclusively of 1,1,3-trimethyl indane-3,5-diyl units. [] This selectivity highlights the unique reactivity of this system and its potential for creating tailored polymers.
Q5: Are there alternative initiators to 1,4-bis(1-chloro-1-methylethyl)benzene for cationic polymerization?
A: Yes, researchers have explored 1,4-bis(1-methoxy-1-methylethyl)benzene as a potential alternative initiator. [] This compound represents a new generation of inifers, requiring an excess of BCl3 for activation. [] The activation mechanism involves complex formation between the ether group and BCl3, as evidenced by UV/VIS and conductivity measurements. []
Q6: Can (1-chloro-1-methylethyl)benzene be used to synthesize other interesting molecules?
A: Yes, (1-chloro-1-methylethyl)benzene can participate in reactions beyond polymerization. For example, researchers successfully synthesized 1,4-bis(3-chloro-1,1,3-trimethylbutyl)benzene with high yield by reacting 1,4-bis(1-chloro-1-methylethyl)benzene with isobutylene in the presence of tetrabutylammonium chloride at -80°C. [] The symmetrical isobutene adduct was then crystallized and analyzed using X-ray crystallography. [] This demonstrates the potential of (1-chloro-1-methylethyl)benzene as a building block for more complex molecular architectures.
Q7: Are there any challenges or limitations associated with using (1-chloro-1-methylethyl)benzene derivatives in polymerization?
A: While powerful initiators, compounds like 1,4-bis(1-chloro-1-methylethyl)benzene can undergo thermal decomposition, particularly at elevated temperatures. [] This decomposition leads to the formation of byproducts, such as α-methylstyrene, which can impact the properties of the final polymer. [] Careful control of reaction conditions, including temperature and time, is crucial to minimizing decomposition and ensuring the desired polymer characteristics.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

